2,3-dihydro-1,4-benzodioxin-6-yl(2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
2,3-Dihydro-1,4-benzodioxin-6-yl(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features both a benzodioxin and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl(2,3-dihydro-1H-indol-1-yl)methanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various reagents. One common method includes the reaction with benzenesulfonyl chloride under dynamic pH control using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further substituted at the nitrogen position with various alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-6-yl(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or lithium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-6-yl(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit enzymes like cholinesterases and lipoxygenases, which are involved in various biological pathways . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Similar structure with a sulfonamide group.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains a similar benzodioxin moiety.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Another compound with a benzodioxin structure.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-6-yl(2,3-dihydro-1H-indol-1-yl)methanone is unique due to its combination of benzodioxin and indole moieties, which confer distinct chemical and biological properties. This dual structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H15NO3 |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C17H15NO3/c19-17(18-8-7-12-3-1-2-4-14(12)18)13-5-6-15-16(11-13)21-10-9-20-15/h1-6,11H,7-10H2 |
InChI Key |
ZYTKGKWMRASHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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